N-tert-butyl-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzamide
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Overview
Description
N-tert-butyl-2-[(2E)-3-(4-nitrophenyl)prop-2-enamido]benzamide is a complex organic compound with the molecular formula C20H21N3O4 This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[(2E)-3-(4-nitrophenyl)prop-2-enamido]benzamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-nitrobenzaldehyde with tert-butylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with benzoyl chloride to form the final product, N-tert-butyl-2-[(2E)-3-(4-nitrophenyl)prop-2-enamido]benzamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the process, would apply.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[(2E)-3-(4-nitrophenyl)prop-2-enamido]benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
N-tert-butyl-2-[(2E)-3-(4-nitrophenyl)prop-2-enamido]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[(2E)-3-(4-nitrophenyl)prop-2-enamido]benzamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: A simpler analog with similar structural features.
N-tert-butylbenzamide: Lacks the nitrophenyl group but shares the tert-butyl and benzamide moieties.
4-nitrobenzamide: Contains the nitrophenyl group but lacks the tert-butyl group.
Uniqueness
N-tert-butyl-2-[(2E)-3-(4-nitrophenyl)prop-2-enamido]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitrophenyl and tert-butyl groups makes it distinct from other similar compounds.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C20H21N3O4/c1-20(2,3)22-19(25)16-6-4-5-7-17(16)21-18(24)13-10-14-8-11-15(12-9-14)23(26)27/h4-13H,1-3H3,(H,21,24)(H,22,25)/b13-10+ |
InChI Key |
NYWLATNLBIYBPC-JLHYYAGUSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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